molecular formula C17H17Cl2NO3 B1681264 Terofenamate CAS No. 29098-15-5

Terofenamate

Cat. No.: B1681264
CAS No.: 29098-15-5
M. Wt: 354.2 g/mol
InChI Key: FRQSLQPWXFAJFO-UHFFFAOYSA-N
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Description

Terofenamate: is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of joint and muscular pain. It is known for its anti-inflammatory and analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Terofenamate can be synthesized through the reaction of flufenamic acid with diethylene glycol in a non-protic organic solvent. The reaction involves the presence of an organic carboxylic acid activating agent such as chlorosilane or sulfonyl chloride. The reactant is then hydrolyzed under acidic conditions and extracted to obtain high purity this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fewer reaction steps, making it cost-effective and efficient. The use of non-protic organic solvents and carboxylic acid activating agents ensures high productivity and product purity .

Chemical Reactions Analysis

Types of Reactions: Terofenamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives of this compound.

    Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

Terofenamate has a wide range of scientific research applications, including:

Mechanism of Action

Terofenamate exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

    Flufenamic Acid: Another NSAID with similar anti-inflammatory properties.

    Mefenamic Acid: Known for its analgesic and anti-inflammatory effects.

    Diclofenac: Widely used NSAID for pain and inflammation.

Uniqueness of Terofenamate: this compound is unique due to its specific chemical structure, which allows for effective topical application. Its ethoxymethyl ester group enhances its solubility and absorption through the skin, making it particularly effective for localized pain relief .

Properties

CAS No.

29098-15-5

Molecular Formula

C17H17Cl2NO3

Molecular Weight

354.2 g/mol

IUPAC Name

ethoxymethyl 2-(2,6-dichloro-3-methylanilino)benzoate

InChI

InChI=1S/C17H17Cl2NO3/c1-3-22-10-23-17(21)12-6-4-5-7-14(12)20-16-13(18)9-8-11(2)15(16)19/h4-9,20H,3,10H2,1-2H3

InChI Key

FRQSLQPWXFAJFO-UHFFFAOYSA-N

SMILES

CCOCOC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2Cl)C)Cl

Canonical SMILES

CCOCOC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2Cl)C)Cl

Appearance

Solid powder

melting_point

73.5 °C

29098-15-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

etoclofene
terofenamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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